![molecular formula C10H9ClO3 B14055528 1-(3-Carboxyphenyl)-1-chloropropan-2-one](/img/structure/B14055528.png)
1-(3-Carboxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxylic acid group, a phenyl ring, and a chloropropanone moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxyphenyl)-1-chloropropan-2-one typically involves the reaction of 3-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by a chlorination step. The general reaction conditions include:
Reagents: 3-carboxybenzaldehyde, chloroacetone, acid catalyst (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amines or thioethers
Scientific Research Applications
1-(3-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Carboxyphenyl)-2-chloropropan-1-one: Similar structure but with the chlorine atom on a different carbon.
1-(3-Carboxyphenyl)-1-bromopropan-2-one: Bromine instead of chlorine.
1-(3-Carboxyphenyl)-1-hydroxypropan-2-one: Hydroxyl group instead of chlorine.
Uniqueness
1-(3-Carboxyphenyl)-1-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential biological activity. The presence of both a carboxylic acid and a chloropropanone moiety allows for diverse chemical transformations and applications.
Biological Activity
1-(3-Carboxyphenyl)-1-chloropropan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a carboxylic acid group and a chloropropanone moiety. Its molecular formula is C10H9ClO3, and it possesses both hydrophilic (due to the carboxylic acid) and lipophilic characteristics.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It demonstrates the ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells. This activity has been quantified using assays such as DPPH radical scavenging and ABTS assay.
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.
Study 2: Antioxidant Activity Assessment
In another research effort, the antioxidant capacity was assessed using different concentrations of the compound in cellular models. The findings revealed that at concentrations above 10 µM, there was a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.
Data Tables
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-3-2-4-8(5-7)10(13)14/h2-5,9H,1H3,(H,13,14) |
InChI Key |
HGBIDTCKRIWBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)C(=O)O)Cl |
Origin of Product |
United States |
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